Regioisomeric Differentiation: pKa Difference Between 1,1-Dioxide and 2-Thia-6-aza Non-Dioxide Analogue
The predicted basicity of the azetidine nitrogen in the target compound's scaffold is significantly lower (pKa ~6.6 for the HCl salt) due to the electron-withdrawing sulfone at the 1-position, compared to a predicted pKa of 9.62 for the 2-thia-6-azaspiro[3.3]heptane oxalate without the dioxide group . This difference in basicity is critical for downstream coupling reactions and salt formation strategies.
| Evidence Dimension | Basicity (pKa) of the azetidine nitrogen |
|---|---|
| Target Compound Data | Predicted pKa ~6.62 (as hydrochloride salt) |
| Comparator Or Baseline | 2-Thia-6-azaspiro[3.3]heptane oxalate (without dioxide): predicted pKa 9.62 |
| Quantified Difference | ΔpKa ≈ -3.0 (target is less basic) |
| Conditions | In silico prediction values from authoritative chemical databases. |
Why This Matters
A 3 log unit difference in basicity fundamentally alters protonation state at physiological pH, directly impacting reactivity in amide coupling or reductive amination protocols.
